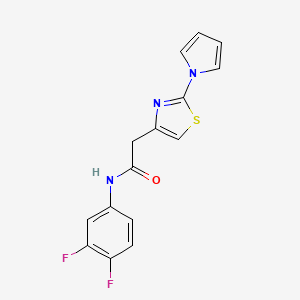

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3OS/c16-12-4-3-10(7-13(12)17)18-14(21)8-11-9-22-15(19-11)20-5-1-2-6-20/h1-7,9H,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYFQQDJGQWMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr reaction.

Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The pyrrole and thiazole rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Several patented acetamide derivatives share structural similarities with the target compound. For example:

- N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide incorporates a pyrrole-thiazole-like system but replaces the thiazole with a quinoline scaffold. The 3,4-difluorophenyl group is absent, substituted instead with a cyanoquinoline and tetrahydrofuran-oxy group. This suggests a focus on kinase inhibition or nucleic acid targeting, given quinoline’s DNA-intercalating properties .

- N-(3-cyano-4-(pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide replaces the pyrrole with a pyrimidine-amino group, likely altering hydrogen-bonding capabilities. The absence of fluorine atoms may reduce lipophilicity compared to the target compound .

Key Differences :

- The pyrrole-thiazole combination in the target compound may offer unique π-stacking or metal-coordination properties absent in quinoline-based analogues.

Goxalapladib ()

Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine-acetamide derivative, shares the acetamide backbone but diverges significantly in core structure. Its 2,3-difluorophenylethyl group and trifluoromethyl biphenyl moiety suggest a design optimized for atherosclerosis treatment via phospholipase A2 inhibition. Unlike the target compound, Goxalapladib’s extended aromatic system and piperidine-methoxyethyl substituents likely enhance solubility and plasma protein binding .

Comparison Table :

| Feature | Target Compound | Goxalapladib |

|---|---|---|

| Core Structure | Thiazole-pyrrole | 1,8-Naphthyridine |

| Fluorination | 3,4-Difluorophenyl | 2,3-Difluorophenyl + trifluoromethyl |

| Bioactivity (Inferred) | Antimicrobial/Cancer (structural analogy) | Atherosclerosis (explicitly stated) |

| Solubility Factors | Moderate (thiazole-pyrrole) | High (polar naphthyridine + methoxyethyl) |

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

This structurally close analogue substitutes the 3,4-difluorophenyl group with a dichlorophenyl ring and positions the thiazole at the 2-position rather than 3. The crystal structure reveals a 61.8° twist between the dichlorophenyl and thiazole rings, which may reduce planarity and affect binding to flat enzymatic pockets compared to the target compound’s more conjugated system . Chlorine’s larger atomic radius and lower electronegativity vs. fluorine could alter hydrophobic interactions and metabolic stability.

Functional Implications of Substituents

- Fluorine vs.

- Thiazole Position : The 4-position thiazole substitution (vs. 2-position in ) may sterically hinder interactions with certain enzymes but improve stability against nucleophilic attack.

- Pyrrole vs. Pyrimidine/Quinoline: Pyrrole’s NH group enables hydrogen bonding, whereas pyrimidine/quinoline systems prioritize aromatic stacking—differences critical for target selectivity .

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring fused with a thiazole ring, linked to an acetamide group with a 3,4-difluorophenyl substituent. The general synthetic route includes:

- Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.

- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis.

- Coupling Reaction : The pyrrole and thiazole rings are coupled using dehydrating agents like phosphorus oxychloride.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which prevents substrate access.

- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated activity against a range of bacterial strains. |

| Anticancer | Inhibitory effects on cancer cell lines, potentially through apoptosis induction. |

| Anti-inflammatory | Modulation of inflammatory pathways, reducing cytokine production. |

Case Studies

-

Antimicrobial Activity :

- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.

-

Anticancer Properties :

- In vitro studies indicated that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values suggesting potent cytotoxicity.

-

Anti-inflammatory Effects :

- Animal models demonstrated that administration of the compound reduced inflammation markers such as TNF-alpha and IL-6 in induced arthritis models.

Structure-Activity Relationship (SAR)

The presence of the 3,4-difluorophenyl group enhances lipophilicity and improves binding affinity to target proteins. The thiazole and pyrrole components contribute to the overall stability and reactivity of the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3,4-difluorophenyl)acetamide?

A carbodiimide-mediated coupling reaction is a robust method for synthesizing acetamide derivatives. For example, a protocol involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine as a base can facilitate amide bond formation between carboxylic acid and amine precursors . Post-reaction, the crude product is isolated via extraction with ice-cold hydrochloric acid and purified by slow evaporation from a methanol/acetone mixture to yield single crystals suitable for X-ray analysis. Adjustments to stoichiometry, solvent polarity, or reaction temperature may optimize yields.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- X-ray crystallography : Determines molecular conformation, bond lengths, and packing interactions (e.g., N–H⋯N hydrogen bonds in acetamide derivatives) .

- NMR spectroscopy : Confirms proton and carbon environments, such as shifts for aromatic (3,4-difluorophenyl) and thiazole/pyrrole moieties.

- Elemental analysis : Validates purity and stoichiometry.

- Melting point determination : Assesses compound consistency (e.g., reported ranges of 459–461 K for related derivatives) .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and ecotoxicological risks of this compound?

Adopt a multi-tiered approach inspired by Project INCHEMBIOL :

Physicochemical profiling : Measure solubility, log, and stability under varying pH/temperature.

Environmental distribution : Track compound levels in abiotic (soil, water) and biotic (model organisms) compartments.

Toxicity assays : Conduct tiered tests across biological levels (e.g., in vitro cytotoxicity, in vivo population studies).

Transformation analysis : Identify degradation products via LC-MS or GC-MS.

Q. What strategies are effective in resolving contradictions in reported biological activities of thiazole-containing acetamide derivatives?

- Standardized assays : Use validated protocols (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidant potential) to minimize inter-lab variability .

- Dose-response studies : Establish activity thresholds and compare with structurally similar compounds.

- In silico modeling : Predict binding affinities to biological targets (e.g., enzymes, receptors) to rationalize discrepancies.

Q. How should researchers design experiments to assess the antioxidant or antimicrobial potential of this compound?

- Antioxidant assays :

- DPPH/ABTS radical scavenging : Measure IC values.

- Lipid peroxidation inhibition : Use rat liver homogenates or liposome models.

- Antimicrobial assays :

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Time-kill kinetics : Evaluate bactericidal/fungicidal activity over 24–48 hours.

Q. What are the best practices for optimizing reaction yields during the synthesis of complex acetamide derivatives?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent ratios, temperature, solvent polarity).

- Catalyst screening : Test alternatives to EDC, such as HATU or DCC, for improved coupling efficiency.

- In-line monitoring : Use FTIR or HPLC to track reaction progress and identify side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.